![molecular formula C13H20ClNO3 B3973303 2-(dimethylamino)ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B3973303.png)
2-(dimethylamino)ethyl 4-ethoxybenzoate hydrochloride
Overview
Description
2-(dimethylamino)ethyl 4-ethoxybenzoate hydrochloride, also known as procaine ethyl 4-aminobenzoate, is a local anesthetic drug. It belongs to the class of ester-type local anesthetics and is mainly used for pain relief during minor surgical procedures. Procaine was first synthesized in 1905 by a German chemist Alfred Einhorn. Later, various modifications were made to its chemical structure, and procaine ethyl 4-aminobenzoate was synthesized in 1951.
Mechanism of Action
Procaine ethyl 4-aminobenzoate hydrochloride works by blocking the transmission of nerve impulses. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the depolarization of the cell membrane. This results in the inhibition of nerve conduction and leads to a loss of sensation in the affected area.
Biochemical and Physiological Effects:
Procaine ethyl 4-aminobenzoate hydrochloride has been shown to have a low toxicity profile and minimal side effects. It is rapidly metabolized in the liver and excreted in the urine. It has been shown to have a short duration of action, making it suitable for minor surgical procedures. Procaine ethyl 4-aminobenzoate hydrochloride has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in various disease states.
Advantages and Limitations for Lab Experiments
Procaine ethyl 4-aminobenzoate hydrochloride is a commonly used local anesthetic drug in laboratory experiments. It has a relatively low cost and is readily available. Its short duration of action makes it suitable for experiments that require a short-term loss of sensation. However, its use is limited to in vitro and in vivo experiments, and it cannot be used for long-term anesthesia.
Future Directions
There are several future directions for the study of 2-(dimethylamino)ethyl 4-ethoxybenzoate hydrochloride ethyl 4-aminobenzoate hydrochloride. One area of research is the development of new formulations that can prolong its duration of action. Another area of research is the investigation of its anti-inflammatory and antioxidant properties in various disease states. Additionally, the development of new analogs with improved pharmacological properties is an area of ongoing research. Overall, the study of this compound ethyl 4-aminobenzoate hydrochloride has the potential to lead to the development of new therapeutic agents for pain relief and inflammation.
Scientific Research Applications
Procaine ethyl 4-aminobenzoate hydrochloride has been extensively studied for its local anesthetic properties. It is commonly used in dentistry, ophthalmology, and minor surgical procedures. In addition to its anesthetic properties, 2-(dimethylamino)ethyl 4-ethoxybenzoate hydrochloride ethyl 4-aminobenzoate hydrochloride has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in various animal models.
properties
IUPAC Name |
2-(dimethylamino)ethyl 4-ethoxybenzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-4-16-12-7-5-11(6-8-12)13(15)17-10-9-14(2)3;/h5-8H,4,9-10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNNNPAMDIZETO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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